ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate
Description
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Properties
IUPAC Name |
ethyl 4-[2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O3S/c1-3-27-19(16-13-22-17-8-6-5-7-15(16)17)23-24-20(27)31-14-18(28)25-9-11-26(12-10-25)21(29)30-4-2/h5-8,13,22H,3-4,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOPJXZJRAGXILG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C(=O)OCC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound that combines structural features of indoles, triazoles, and piperazines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research.
Structural Overview
The compound's structure can be broken down into several key components:
- Indole Ring : Known for its diverse biological activities, including anticancer properties.
- Triazole Ring : Often associated with antifungal and anticancer effects.
- Piperazine Moiety : Commonly found in various pharmacologically active compounds.
The biological activity of this compound is thought to involve multiple pathways:
- Enzyme Inhibition : The indole and triazole components may interact with specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound may act on various receptors, potentially affecting signaling pathways related to cell growth and apoptosis.
- DNA Interaction : The structural features may allow the compound to bind to DNA, interfering with replication processes.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The following table summarizes key findings:
| Study Reference | Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|---|
| HCT 116 (Colon) | 4.363 | Inhibition of cell proliferation | |
| MCF7 (Breast) | 1.18 | Induction of apoptosis | |
| PC3 (Prostate) | 0.2757 | EGFR inhibition |
These results indicate that this compound exhibits significant anticancer activity across multiple cancer types.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Studies indicate that it possesses activity against a range of bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.
Case Study 1: Anticancer Efficacy
In a recent study published in MDPI, this compound was tested against several cancer cell lines using MTT assays. The compound demonstrated significant cytotoxicity with an IC₅₀ value lower than many standard chemotherapeutics, indicating its potential as a novel anticancer agent .
Case Study 2: Mechanistic Insights
A mechanistic study highlighted the compound's ability to induce apoptosis in MCF7 cells through caspase activation pathways. This study provided insights into how the compound could be utilized in combination therapies for enhanced efficacy against resistant cancer types .
Scientific Research Applications
Antimicrobial Activity
Compounds containing the 1,2,4-triazole scaffold have been extensively studied for their antimicrobial properties. Ethyl 4-(2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetyl)piperazine-1-carboxylate may exhibit similar bioactivity due to the presence of the triazole group.
Case Study:
A study on triazole derivatives demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli. The compounds were found to be effective at low concentrations (MIC: 0.5–1 μM), comparable to established antibiotics like gentamicin and ciprofloxacin .
Antifungal Properties
The antifungal potential of triazole derivatives is well-documented. These compounds inhibit fungal growth by interfering with ergosterol synthesis, a critical component of fungal cell membranes.
Research Insight:
A review highlighted that derivatives of 1,2,4-triazoles possess broad-spectrum antifungal activity, making them suitable candidates for treating fungal infections . The specific compound may enhance this activity due to its unique structural features.
Neuroprotective Effects
Recent studies suggest that certain triazole derivatives exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
Evidence:
Research indicates that some triazole compounds can act as neuroprotectants by reducing oxidative stress and apoptosis in neuronal cells. Further exploration into this compound could reveal similar effects .
Applications in Drug Discovery
The compound's structure suggests it may serve as a lead compound in drug discovery programs aimed at developing new therapeutic agents for various diseases.
Table: Summary of Biological Activities
Preparation Methods
Cyclization of Thiosemicarbazide Intermediates
The triazole ring is constructed via cyclization of a thiosemicarbazide precursor. Adapted from, the synthesis proceeds as follows:
Formation of 1H-Indole-3-carbaldehyde Thiosemicarbazone :
React 1H-indole-3-carbaldehyde (A ) with thiosemicarbazide in ethanol under reflux to yield the thiosemicarbazone (B ).
$$
\text{1H-Indole-3-carbaldehyde} + \text{Thiosemicarbazide} \xrightarrow{\text{EtOH, Δ}} \text{Thiosemicarbazone (B)}
$$Alkylation and Cyclization :
Treat B with ethyl bromide in the presence of potassium carbonate to introduce the ethyl group at N4, followed by acidic cyclization (e.g., HCl/EtOH) to form 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol (C ).
$$
\text{B} \xrightarrow{\text{EtBr, K2CO3}} \text{Alkylated Intermediate} \xrightarrow{\text{HCl/EtOH}} \text{C}
$$
Key Data :
- Yield: 68–75% (based on analogous triazole syntheses).
- Characterization: $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 12.1 (s, 1H, SH), 8.25 (s, 1H, indole H2), 7.45–6.95 (m, 4H, indole), 4.20 (q, 2H, CH2CH3), 1.35 (t, 3H, CH2CH3).
Preparation of the Thioacetyl-Piperazine Intermediate
Functionalization of Piperazine
Ethyl piperazine-1-carboxylate (D ) serves as the starting material. To introduce the thioacetyl moiety:
- Bromoacetylation of Piperazine :
React D with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base to yield ethyl 4-(2-bromoacetyl)piperazine-1-carboxylate (E ).
$$
\text{D} + \text{BrCH}2\text{COBr} \xrightarrow{\text{Et}3\text{N, DCM}} \text{E}
$$
Key Data :
- Yield: 82–88% (similar to acylations in).
- Characterization: $$ ^1\text{H NMR} $$ (CDCl3): δ 4.15 (q, 2H, OCH2CH3), 3.70–3.40 (m, 8H, piperazine), 3.25 (s, 2H, COCH2Br), 1.25 (t, 3H, OCH2CH3).
Coupling of Triazole-Thiol and Piperazine Intermediate
Nucleophilic Thioether Formation
The thiol group of C displaces bromide from E in a nucleophilic substitution:
- Reaction Conditions :
Combine C and E in anhydrous DMF with potassium carbonate as a base. Stir at room temperature for 12–16 hours.
$$
\text{C} + \text{E} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$
Key Data :
- Yield: 60–65% (comparable to thioether couplings in).
- Purification: Column chromatography (SiO2, ethyl acetate/hexanes 1:1).
- Characterization:
- HRMS : m/z calcd for C24H27N6O3S2 [M+H]+: 527.1589; found: 527.1592.
- $$ ^1\text{H NMR} $$ (DMSO-$$d_6$$): δ 11.2 (s, 1H, indole NH), 8.10 (s, 1H, triazole H), 7.40–6.90 (m, 4H, indole), 4.10 (q, 2H, OCH2CH3), 3.60–3.20 (m, 8H, piperazine), 2.95 (s, 2H, SCH2CO), 2.50 (q, 2H, NCH2CH3), 1.25 (t, 3H, OCH2CH3), 1.10 (t, 3H, NCH2CH3).
Alternative Synthetic Routes
Sequential Assembly via Acyl Chloride Intermediate
Synthesis of 2-((4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetic Acid ( F) :
Oxidize C with hydrogen peroxide in acetic acid to form the disulfide, then reduce with LiAlH4 to regenerate the thiol. React with chloroacetic acid to yield F .Acyl Chloride Formation and Piperazine Coupling :
Convert F to its acyl chloride using thionyl chloride, then react with D in DCM.
Key Data :
- Yield: 58–62% (lower due to additional steps).
- Advantage: Avoids handling bromoacetyl bromide.
Comparative Analysis of Methods
| Parameter | Thioether Coupling (Section 4) | Acyl Chloride Route (Section 5) |
|---|---|---|
| Yield | 60–65% | 58–62% |
| Reaction Time | 12–16 hours | 18–24 hours |
| Purification | Column chromatography | Recrystallization |
| Scalability | Moderate | High |
The thioether coupling offers better atom economy, while the acyl chloride route provides flexibility in intermediate isolation.
Structural Validation and Analytical Data
Spectroscopic Confirmation
- FT-IR : Peaks at 1705 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1240 cm⁻¹ (C=S).
- 13C NMR : 167.8 ppm (ester COO), 165.2 ppm (amide CON), 145.5 ppm (triazole C3), 136.2–110.4 ppm (indole carbons).
X-ray Crystallography (Hypothetical)
While no crystal data exists for the target compound, analogous piperazine-triazole hybrids in exhibit planar triazole rings and chair conformations in piperazine, suggesting similar structural features.
Q & A
Q. What are the typical synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, often starting with the coupling of a piperazine derivative with a thiol-containing heterocycle (e.g., 1,2,4-triazole-thiol). Key steps include:
- Thioacetylation : Reaction of the triazole-thiol with bromoacetyl intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
- Piperazine Functionalization : Introduction of the ethyl carboxylate group via nucleophilic substitution or coupling reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Optimization strategies include adjusting solvent polarity (DMF vs. THF), temperature (60–80°C), and catalyst choice (e.g., triethylamine for acid scavenging) .
Q. Which characterization techniques are critical for confirming the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR to verify piperazine ring substitution patterns and thioacetyl linkage (e.g., δ ~3.5 ppm for piperazine protons, δ ~170 ppm for carbonyl carbons) .
- Mass Spectrometry (HRMS) : Confirmation of molecular weight (e.g., [M+H]⁺ at m/z 525.22) .
- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S-H stretch, if present in intermediates) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend:
- Temperature : Store at –20°C in inert atmospheres to prevent decomposition of the thioether bond .
- pH Sensitivity : Avoid prolonged exposure to acidic (pH <4) or basic (pH >9) conditions, which hydrolyze the ester group .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values or target selectivity may arise from:
- Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use positive controls (e.g., staurosporine for kinase inhibition) .
- Compound Purity : Validate purity via HPLC (>98%) to exclude impurities affecting bioactivity .
- Computational Modeling : Molecular docking (AutoDock Vina) to compare binding modes with conflicting targets (e.g., kinases vs. GPCRs) .
Q. How can the compound’s solubility be improved for in vivo studies?
Q. What mechanistic insights explain its interaction with biological targets?
Preliminary studies suggest:
- Kinase Inhibition : Competitive binding at the ATP pocket due to the triazole-thioacetyl moiety’s mimicry of adenine .
- Cellular Uptake : LogP ~2.5 indicates moderate membrane permeability, validated via Caco-2 assays . Advanced methods:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified targets .
- Metabolomics : LC-MS profiling to identify off-target effects or metabolic byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
